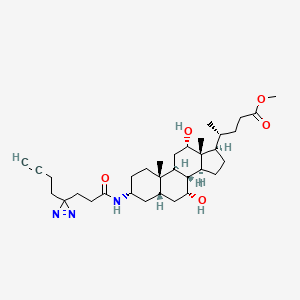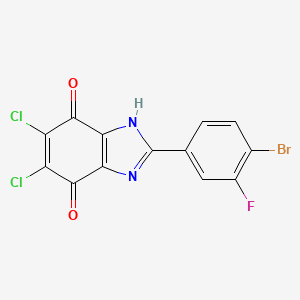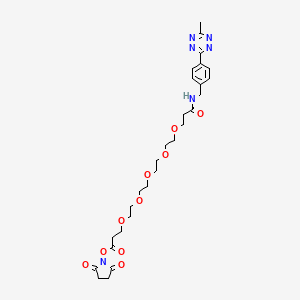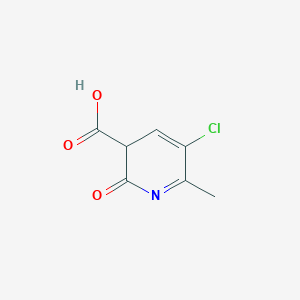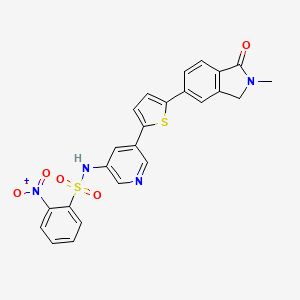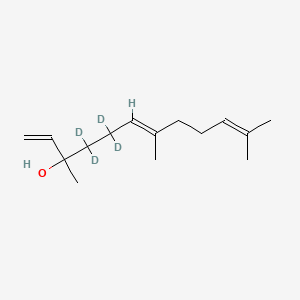
Nerolidol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nerolidol-d4 is a deuterated form of nerolidol, a naturally occurring sesquiterpene alcohol. It is commonly used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Nerolidol itself is found in various essential oils and has a pleasant floral aroma. The deuterated form, this compound, is particularly useful in research settings for tracing and quantifying biological processes.
準備方法
Synthetic Routes and Reaction Conditions
Nerolidol-d4 is synthesized by incorporating deuterium atoms into the molecular structure of nerolidol. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. One common method involves the use of a Grubbs-Hoveyda catalyst for ring-closing metathesis, followed by dehydration and dimerization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield. The final product is often purified using techniques such as distillation and chromatography to remove any impurities and ensure the desired isotopic labeling.
化学反応の分析
Types of Reactions
Nerolidol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nerolidol-derived aldehydes and ketones, while reduction can produce various alcohols and hydrocarbons.
科学的研究の応用
Nerolidol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the metabolic fate of nerolidol in biological systems.
Industry: Used in the development of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.
作用機序
Nerolidol-d4 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Antioxidant: Enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.
Signal Transduction: In plants, it can activate mitogen-activated protein kinase pathways and induce the production of defense-related chemicals.
類似化合物との比較
Similar Compounds
Linalool: Another sesquiterpene alcohol with similar aromatic properties.
Farnesol: Shares structural similarities and is also used in fragrance and flavor industries.
Bisabolol: Known for its anti-inflammatory and soothing properties.
Uniqueness
Nerolidol-d4 is unique due to its deuterated form, which makes it particularly valuable in research settings for tracing and quantifying biological processes. Its stable isotope labeling allows for more precise studies compared to its non-deuterated counterparts.
特性
分子式 |
C15H26O |
|---|---|
分子量 |
226.39 g/mol |
IUPAC名 |
(6E)-4,4,5,5-tetradeuterio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/i8D2,12D2 |
InChIキー |
FQTLCLSUCSAZDY-YIEWYRDSSA-N |
異性体SMILES |
[2H]C([2H])(/C=C(\C)/CCC=C(C)C)C([2H])([2H])C(C)(C=C)O |
正規SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



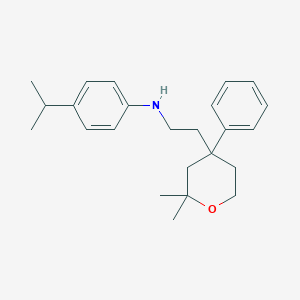

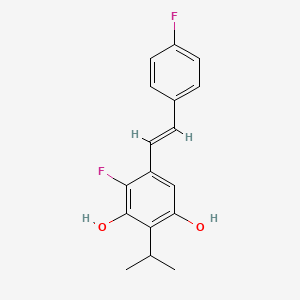

![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
